Ethyl benzyl(naphthalen-1-yl)carbamate
Description
Ethyl benzyl(naphthalen-1-yl)carbamate is a carbamate derivative featuring a naphthalene ring substituted at the 1-position with a benzyl group and an ethyl carbamate moiety. Carbamates are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer properties. For instance, naphthalen-1-yl carbamates with ethyl or benzyl tails demonstrated potent antistaphylococcal activity , and benzyl carbamates have been evaluated for acetylcholinesterase (AChE) inhibition .
Properties
CAS No. |
88343-36-6 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl N-benzyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C20H19NO2/c1-2-23-20(22)21(15-16-9-4-3-5-10-16)19-14-8-12-17-11-6-7-13-18(17)19/h3-14H,2,15H2,1H3 |
InChI Key |
ROOHMCKLMIOUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
Ethyl benzyl(naphthalen-1-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group linked to a naphthalene moiety. Its chemical structure can be represented as follows:
This compound has been studied for its interactions with various biological targets, particularly cholinesterase enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Recent studies have highlighted the ability of this compound to inhibit AChE and BChE. The compound's inhibitory potency was assessed through in vitro assays, revealing significant selectivity towards BChE compared to AChE.
| Compound | IC50 (µM) AChE | IC50 (µM) BChE | Selectivity Index |
|---|---|---|---|
| This compound | 32.01 | 5.51 | 5.8 |
In this study, the compound exhibited an IC50 value of 32.01 µM against AChE, which is approximately two times better than the reference inhibitor Rivastigmine (IC50 = 56.1 µM). Conversely, its activity against BChE was significantly higher, with an IC50 of 5.51 µM, indicating a strong potential as a selective BChE inhibitor .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications in the aryl ring influence the inhibitory potency of carbamates. For instance, compounds with electron-donating groups generally displayed reduced activity against BChE, while those with hydrophobic substituents showed enhanced inhibition .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.018 to 0.064 µM.
| Compound | MIC (µM) S. aureus | MIC (µM) MRSA |
|---|---|---|
| This compound | 0.018 | 0.064 |
These findings indicate that the compound possesses a high selectivity index (>20), suggesting it could be a promising candidate for further development as an antimicrobial agent .
Case Study: In Vivo Efficacy
In a recent animal model study, this compound was administered to assess its therapeutic potential against neurodegenerative diseases characterized by cholinergic dysfunction. The results indicated improved cognitive functions in treated subjects compared to controls, supporting its role as a cholinesterase inhibitor .
Case Study: Safety Profile
A preliminary toxicity assessment conducted on human monocytic leukemia cell lines revealed that while the compound exhibited potent antibacterial activity, it maintained a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .
Comparison with Similar Compounds
Structural and Functional Variations
Carbamates differ in their substituents, which critically influence their physicochemical properties and biological activities. Key structural analogs include:
- Ethyl carbamates: Simple alkyl derivatives (e.g., ethyl carbamate itself, a known carcinogen ).
- Vinyl carbamate: A desaturated analog with significantly higher carcinogenicity .
- Benzyl carbamates : Aromatic substituents that enhance steric bulk and lipophilicity .
- Long-chain alkyl carbamates : Butyl, heptyl, or phenylbutyl tails that modulate antimicrobial activity .
Carcinogenicity and Toxicity
- Ethyl carbamate is a Group 2A carcinogen, inducing tumors in multiple organs in mice . Its metabolic activation is less efficient compared to vinyl carbamate.
- Vinyl carbamate exhibits 10–50× higher carcinogenic potency in skin and lung tumor models.
Antimicrobial Activity
Naphthalen-1-yl carbamates with ethyl or benzyl substituents show remarkable activity against Staphylococcus aureus and MRSA:
- Ethyl carbamate derivatives (e.g., 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate) exhibit MICs as low as 18 nM .
- Butyl and heptyl carbamates show a "cut-off effect": activity peaks at C7 chains (MIC: 0.124–0.461 µM) and declines with longer tails .
- Benzyl carbamates are less effective in antiviral contexts due to steric clashes with target proteins (e.g., HCV NS5A inhibitors) .
Enzyme Inhibition and Selectivity
- Ethyl carbamate derivatives lack significant enzyme inhibition data but show promise in antimicrobial contexts via non-enzymatic mechanisms (e.g., membrane interaction) .
Q & A
Basic Research: How can researchers optimize the synthesis of Ethyl benzyl(naphthalen-1-yl)carbamate to achieve high purity and yield?
Methodological Answer:
The synthesis of this compound requires precise control of reaction parameters. Key steps include:
- Solvent Selection : Non-polar solvents (e.g., toluene) minimize side reactions by reducing nucleophilic interference, favoring carbamate formation .
- Catalyst Optimization : Base catalysts like triethylamine or DMAP enhance nucleophilic substitution efficiency during carbamate bond formation .
- Temperature Control : Maintaining temperatures between 60–80°C prevents thermal degradation of intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product from byproducts .
Basic Research: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR (e.g., in CDCl₃) confirm the carbamate’s backbone structure and substituent positions. Aromatic protons from naphthalene typically appear as multiplets at δ 7.5–8.5 ppm, while the ethyl group shows a triplet near δ 1.2–1.4 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical ambiguities. For example, torsional angles between the benzyl and naphthalene moieties can be determined to validate spatial orientation .
Advanced Research: How do steric effects from the benzyl group influence the compound’s enzyme inhibition efficacy compared to simpler ethyl carbamate derivatives?
Methodological Answer:
The benzyl group introduces steric hindrance that modulates interactions with enzyme active sites:
- Acetylcholinesterase (AChE) Inhibition : this compound exhibits reduced inhibition compared to ethyl carbamate derivatives (e.g., methyl carbamates) due to limited access to the catalytic triad. This is confirmed via molecular docking studies showing poor alignment with AChE’s gorge .
- Comparative Analysis : Substituent size correlates inversely with activity. For instance, benzyl carbamates yield 20–30% lower inhibition rates than ethyl analogs in kinetic assays .
Advanced Research: What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound analogs?
Methodological Answer:
Discrepancies arise from structural variations and assay conditions:
- Structural Modifications : Substituting the naphthalene moiety with halogens (e.g., Cl, Br) enhances antimicrobial activity by promoting membrane penetration, while bulkier groups favor anticancer mechanisms via DNA intercalation .
- Assay Conditions : Variations in microbial strains (Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7) explain divergent results. Standardizing protocols (e.g., MIC values, IC₅₀ assays) reduces variability .
Advanced Research: What mechanistic insights explain the potential carcinogenicity of this compound?
Methodological Answer:
- Metabolic Activation : Cytochrome P450 enzymes oxidize the carbamate to vinyl carbamate epoxide, a DNA-reactive electrophile. Rodent studies show adduct formation at guanine residues, implicating mutagenicity .
- Species-Specific Differences : Human hepatocytes metabolize the compound 50% slower than rodents, suggesting lower but non-negligible carcinogenic risk. In vitro micronucleus assays are recommended for human risk assessment .
Advanced Research: How can structure-activity relationship (SAR) studies guide the design of more potent this compound derivatives?
Methodological Answer:
SAR strategies include:
- Functional Group Tuning : Replacing the ethyl group with isopropyl improves lipophilicity (logP ↑0.5), enhancing blood-brain barrier penetration for neurodegenerative applications .
- Hybrid Analogues : Conjugating the naphthalene moiety with sulfonamide groups (e.g., from naphthalenesulfonamide derivatives) amplifies antibacterial efficacy by dual-targeting enzyme inhibition .
Advanced Research: What experimental models are optimal for studying the neurotoxicity of this compound?
Methodological Answer:
- In Vitro Models : Differentiated SH-SY5Y neuronal cells exposed to 10–100 µM of the compound show dose-dependent apoptosis via caspase-3 activation .
- In Vivo Models : Zebrafish embryos (24–72 hpf) are used for neurodevelopmental toxicity screening, with LC₅₀ values compared to rotenone as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
